

Technical Guide: 5-Bromo-2-chloro-3-methoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-5-chloro-3-methoxypyridine

Cat. No.: B144052

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Disclaimer: Information regarding the specific chemical compound **2-Bromo-5-chloro-3-methoxypyridine** is limited in publicly available scientific literature. This guide focuses on the closely related, well-documented isomer, 5-Bromo-2-chloro-3-methoxypyridine (CAS Number: 286947-03-3). The chemical properties, synthetic routes, and applications of this isomer are expected to be similar and are presented here to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

5-Bromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers multiple reactive sites for the construction of complex molecular architectures.

Property	Value	Source
CAS Number	286947-03-3	[1] [2]
Molecular Formula	C ₆ H ₅ BrCINO	[1] [2] [3]
Molecular Weight	222.47 g/mol	[1] [3]
IUPAC Name	5-bromo-2-chloro-3-methoxypyridine	[1] [2] [3]
Appearance	White Powder	[3]
Boiling Point	245.617 °C at 760 mmHg	[3]
Density	1.65 g/cm ³	[3]

Synthesis and Experimental Protocols

While a specific, detailed synthesis for 5-bromo-2-chloro-3-methoxypyridine is not readily available, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 5-bromo-2-chloro-4-methoxypyridine. The proposed synthesis involves the electrophilic bromination of a 2-chloro-3-methoxypyridine precursor.

Proposed Synthesis of 5-Bromo-2-chloro-3-methoxypyridine

This protocol is based on the bromination of a chloromethoxypyridine derivative.[\[1\]](#)

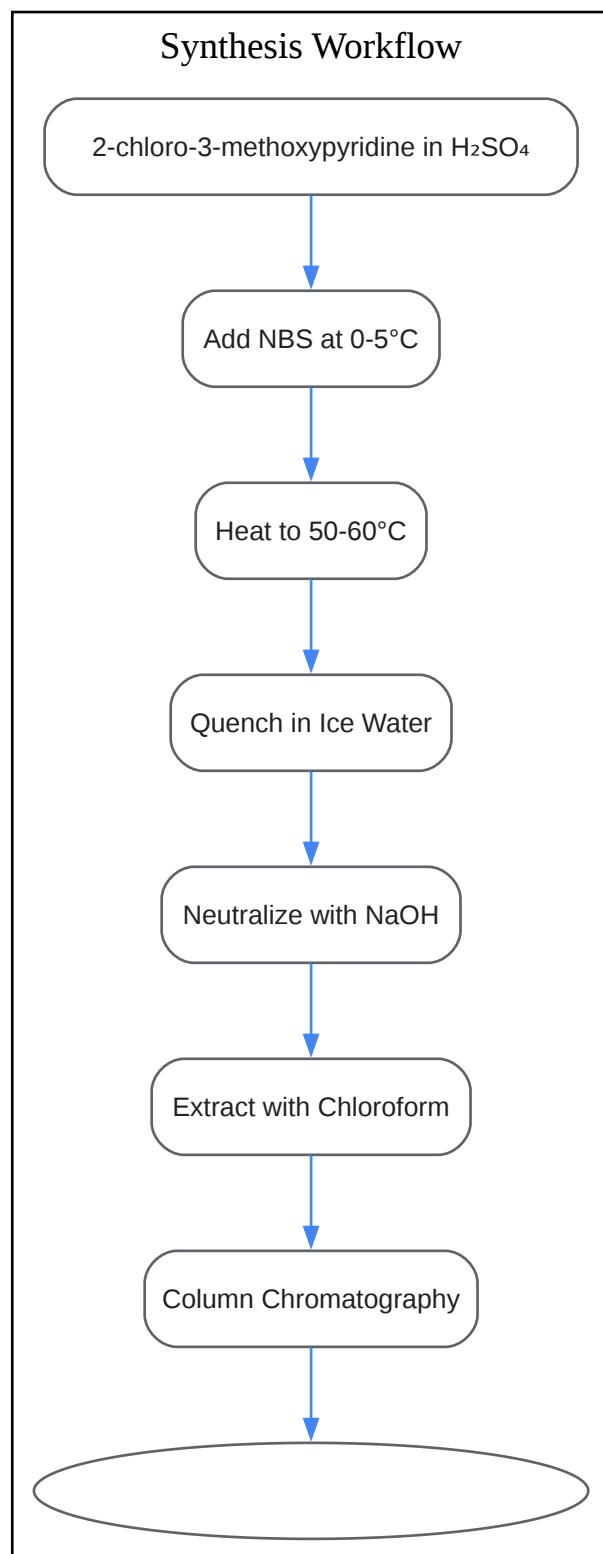
Materials:

- 2-chloro-3-methoxypyridine
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- 8N Sodium Hydroxide (NaOH) solution

- Chloroform (CHCl₃) or other suitable organic solvent
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:

- In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
- Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution in portions, maintaining the temperature at or below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Carefully pour the reaction mixture into a beaker of crushed ice.
- Neutralize the acidic solution by the slow addition of 8N NaOH solution until the pH is approximately 8-9.
- Extract the aqueous layer multiple times with chloroform.
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-bromo-2-chloro-3-methoxypyridine.



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Caption: Proposed workflow for the synthesis of 5-bromo-2-chloro-3-methoxypyridine.

Key Reactions and Methodologies

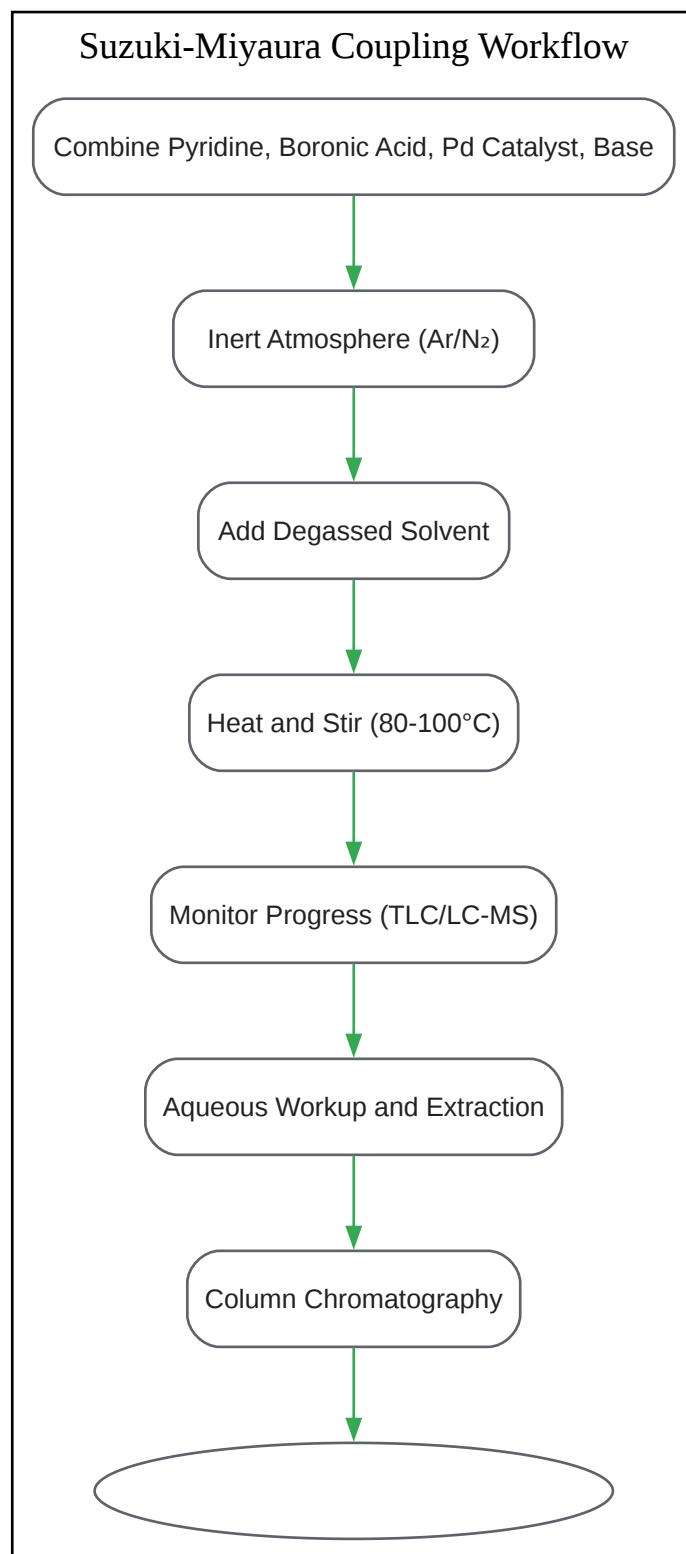
The two halogen atoms on the pyridine ring of 5-bromo-2-chloro-3-methoxypyridine have differential reactivity, allowing for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This enables sequential couplings to build molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For 5-bromo-2-chloro-3-methoxypyridine, this reaction is expected to proceed selectively at the C-5 position.

Generalized Protocol:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv.).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture with stirring to 80-100 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.

Generalized Protocol:

- In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs_2CO_3 , 1.4-2.0 equiv.) in a Schlenk flask.
- Add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
- Add an anhydrous, degassed solvent such as toluene or dioxane.
- Heat the reaction mixture with stirring to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash, dry, and concentrate.
- Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.^[4] The pyridine ring can act as a bioisostere of adenine, binding to the hinge region of the ATP-binding pocket of kinases.^[4] The substituents on the pyridine ring are crucial for achieving potency and selectivity.

Role as a Scaffold for Kinase Inhibitors

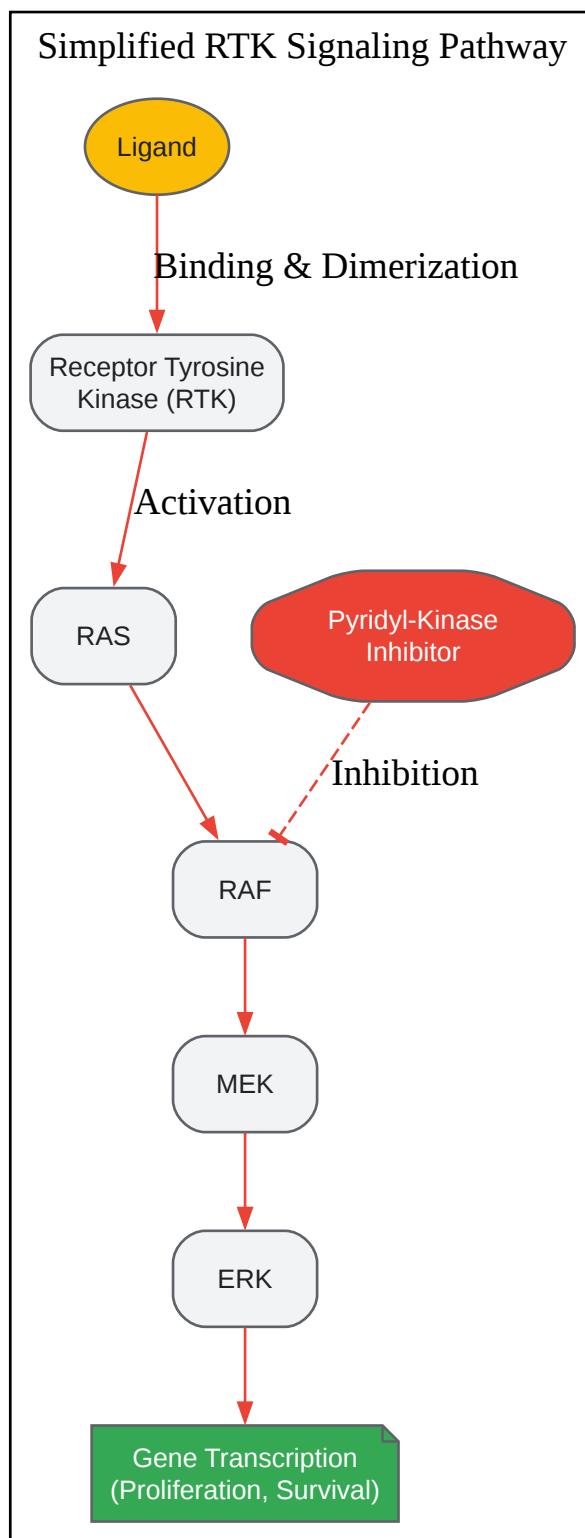
Kinases are a class of enzymes that play a critical role in cell signaling pathways.^[4] Dysregulation of kinase activity is a hallmark of many cancers, making them important

therapeutic targets.^[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs.^[5]

The 2-chloropyridine moiety, present in the title compound, can be utilized to develop covalent inhibitors that form an irreversible bond with a cysteine residue near the active site of certain kinases, such as MSK1.^[6] This can lead to increased potency and duration of action.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many kinase inhibitors target components of RTK signaling pathways, which are frequently overactive in cancer. The diagram below illustrates a simplified RTK pathway, a common target for pyridine-based inhibitors.



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Caption: Simplified RTK signaling pathway, a common target for kinase inhibitors.

Safety and Handling

5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Classification:[[1](#)][[7](#)]

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
- Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements:[[7](#)]

- Prevention:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/eye protection/face protection.
- Response:
 - P301 + P316: IF SWALLOWED: Get emergency medical help immediately.
 - P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P317: Get medical help.
- Storage:
 - P405: Store locked up.
- Disposal:
 - P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Avoid contact with skin, eyes, and clothing.
- Keep container tightly closed.
- Store in a cool, dry place away from incompatible materials.

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